molecular formula C16H11ClN2O2S B2669557 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide CAS No. 303093-06-3

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide

Cat. No.: B2669557
CAS No.: 303093-06-3
M. Wt: 330.79
InChI Key: TYOPUDKGHVMZNS-VLGSPTGOSA-N
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Description

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a synthetic thiazolidinone derivative of interest in medicinal chemistry and pharmaceutical research. Thiazolidinones are a well-studied class of heterocyclic compounds recognized for their diverse biological activities . Specifically, structurally related analogs have been investigated for their potential as anticonvulsant and antimicrobial agents, suggesting this core structure holds significant value for developing new therapeutic candidates . The molecular structure features a thiazolidinone ring system, which is often planar, and is substituted with both chlorobenzamide and phenyl groups, contributing to its unique physicochemical and interaction properties . The mechanism of action for thiazolidinone compounds can vary widely depending on the specific substituents, but they are frequently explored as scaffolds for targeting enzymes and receptors in disease pathways. Researchers utilize this compound and its analogs in hit-to-lead optimization studies, structure-activity relationship (SAR) analyses, and as a key intermediate in organic synthesis. The compound is intended for laboratory research applications only. Please Note: Specific data on the biological activity, mechanism of action, and advanced applications for this exact compound is limited in the public domain. The information provided is based on the known properties of its highly analogous structural relatives . This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPUDKGHVMZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-06-3
Record name 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinone ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones. Common oxidizing agents include:

ReagentConditionsProduct(s)Yield (%)Source
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°CSulfoxide derivative65–70
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, RTSulfone derivative80–85

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance within the thiazolidinone ring .

Reduction Reactions

The exocyclic C=N bond is reduced to form a thiazolidine ring:

ReagentConditionsProduct(s)Yield (%)Source
NaBH<sub>4</sub>Methanol, 0°CThiazolidine analog75–80
LiAlH<sub>4</sub>THF, refluxSecondary amine derivative60–65

Applications : Reduced derivatives show enhanced antimicrobial activity due to improved solubility .

Nucleophilic Substitution

The 4-chloro group on the benzamide undergoes substitution with nucleophiles:

NucleophileConditionsProduct(s)Yield (%)Source
NH<sub>3</sub>EtOH, 80°C4-Amino-benzamide analog70–75
KSCNDMF, 100°CThiocyanate derivative85–90
NaN<sub>3</sub>DMSO, 120°CAzido-benzamide analog60–65

Kinetics : Substitution follows second-order kinetics, with rate dependence on solvent polarity .

Cycloaddition and Ring-Opening

The thiazolidinone ring participates in cycloaddition with dienophiles (e.g., maleic anhydride):

ReagentConditionsProduct(s)Yield (%)Source
Maleic anhydrideToluene, 110°CBicyclic lactam derivative50–55

Mechanism : The reaction proceeds via [4+2] cycloaddition, forming a six-membered transition state .

Comparative Reactivity of Functional Groups

Functional GroupReactivity TypePreferred ReagentsStability of Products
Thiazolidinone ringOxidation/ReductionH<sub>2</sub>O<sub>2</sub>, m-CPBA, NaBH<sub>4</sub>Sulfones > Sulfoxides > Parent
4-Chloro substituentNucleophilic substitutionNH<sub>3</sub>, KSCN, NaN<sub>3</sub>Thiocyanates > Amines > Azides
Exocyclic C=N bondReduction/CondensationLiAlH<sub>4</sub>, HydrazinesThiazolidines > Hydrazones

Catalytic and Solvent Effects

  • Base Catalysis : Triethylamine or pyridine accelerates substitution by deprotonating intermediates .

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

Mechanistic Challenges

  • Steric hindrance : The phenyl group on the thiazolidinone ring slows reactions at the C-3 position.

  • Regioselectivity : Oxidation favors sulfur over nitrogen due to higher electron density .

Future Research Directions

  • Exploration of photochemical reactions for green synthesis.

  • Development of enantioselective reductions using chiral catalysts .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide serves as a crucial building block in the synthesis of more complex molecules. Its structural features enable chemists to explore new synthetic pathways and develop novel derivatives that may exhibit enhanced properties.

Biology

The compound exhibits significant antimicrobial and antifungal properties, making it valuable in biological studies. Research indicates that it can inhibit the growth of various bacterial and fungal species, including pathogens affecting plants, animals, and humans. For instance, studies have shown that derivatives of thiazolidinones demonstrate potent activity against both Gram-positive and Gram-negative bacteria .

Medicine

In medical research, this compound has shown potential anti-inflammatory and anticancer activities. Its mechanism of action involves inhibiting enzymes related to inflammatory pathways and inducing apoptosis in cancer cells by targeting specific signaling pathways. This suggests its potential use in drug development for treating inflammatory diseases and cancer .

Industry

The compound is also relevant in industrial applications, particularly in the development of new materials and as a precursor for synthesizing other biologically active compounds. Its versatility allows it to be utilized in creating innovative products across various sectors .

Case Study 1: Antimicrobial Activity

A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy against eight bacterial species and eight fungal species. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 10.721.4μmol/mL10.7-21.4\mu mol/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Properties

Research focusing on thiazolidinone derivatives revealed promising anticancer activity against multiple cancer cell lines. One particular study highlighted that compounds derived from this class demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer), with an IC50 value indicating effective potency compared to standard chemotherapy agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Benzamide core : Provides rigidity and planar geometry, facilitating π-π stacking interactions.
  • 4-Chloro substituent : Enhances lipophilicity and may modulate electronic effects.
  • Thiazolidinone ring: The 4-oxo group and phenyl substitution at position 3 contribute to hydrogen-bonding capabilities and steric effects.

The target compound is compared to structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis yields, physical properties, and inferred biological activity.

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their substituents:

Compound ID Thiazolidinone Substituent (Position 3) Benzamide Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Source
Target Compound Phenyl 4-Chloro 541.043 (hydrate) 65 218–222
SGK-349 (21) Methyl 4-Chloro 478.974 42 236–241
SGK-274 (22) Ethyl 4-Chloro 493.001 43 216–220
SGK-369 (23) Isopropyl 4-Chloro 521.054 (hydrate) 56 142–144
SGK-276 (24) Butyl 4-Chloro 521.054 (hydrate) 40 205–210
Compound 17 Ethyl (benzylidene at C5) 4-Chloro Not reported 29 200
Compound 18 Ethyl (2-fluorobenzylidene at C5) 4-Chloro Not reported 74 220–222
ECHEMI-301229-41-4 4-Isopropylbenzylidene 2-Chloro 416.94 Not reported Not reported

Key Observations :

Substituent Impact on Melting Points :

  • The target compound (218–222°C) has a higher melting point than alkyl-substituted analogs (e.g., SGK-369: 142–144°C), likely due to enhanced π-π interactions from the phenyl group .
  • Fluorinated derivatives (e.g., Compound 18 ) exhibit higher melting points (220–222°C), suggesting increased crystallinity from electronegative substituents.

Synthesis Yields :

  • The target compound’s yield (65%) is moderate compared to analogs, which range from 29% (Compound 17 ) to 74% (Compound 18 ). Fluorinated or benzylidene-substituted derivatives often show higher yields, possibly due to stabilized intermediates during cyclization .

Fluorine substituents (e.g., Compound 18 ) may enhance metabolic stability and bioavailability.

Spectroscopic and Analytical Comparisons
  • IR Spectroscopy: All compounds show characteristic C=O (thiazolidinone) stretches near 1740–1744 cm⁻¹ and C=N (thiazolidinone) bands near 1547 cm⁻¹ . Subtle shifts in these peaks reflect electronic differences from substituents.
  • NMR Data : The target compound’s ¹H-NMR (e.g., aromatic protons at δ 7.97–8.37 ppm) aligns with analogs, but substituents like fluorine (Compound 18 ) cause downfield shifts due to deshielding effects.

Biological Activity

4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a synthetic compound belonging to the thiazolidinone family, which is recognized for its diverse biological activities. The compound's unique structure, featuring a thiazolidinone ring and a benzamide moiety, positions it as a candidate for various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C16H11ClN2O2S
  • Molecular Weight : 330.8 g/mol
  • CAS Number : 303093-06-3

This compound can be synthesized through the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions, typically using triethylamine or pyridine as catalysts.

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effective inhibition of growth. For instance, studies indicate that compounds structurally similar to this compound exhibit minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .

Compound MIC (μmol/mL) MBC (μmol/mL)
This compoundTBDTBD
Compound 4d (similar structure)10.7 - 21.421.4 - 40.2

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been a focal point in research. Studies show that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. In vitro tests have demonstrated that certain thiazolidinones possess cytotoxic effects comparable to established chemotherapeutic agents like adriamycin .

Mechanisms of Action :

  • Apoptosis Induction : Compounds induce programmed cell death in cancerous cells through intrinsic and extrinsic pathways.
  • Enzyme Inhibition : They inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.

Case Studies

A series of studies have evaluated the biological activities of thiazolidinone derivatives:

  • Antimicrobial Evaluation : The antimicrobial efficacy was assessed against eight bacterial and eight fungal species, revealing potent activity across the board.
  • Cytotoxicity Assays : In tests involving human cancer cell lines (e.g., MCF-7), several derivatives showed significant antiproliferative effects with IC50 values lower than those of standard treatments .

Q & A

Q. What synthetic routes are used to prepare 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, and what conditions optimize yield?

The compound is synthesized via cyclization reactions. A key step involves reacting thiourea derivatives (e.g., 4-aminobenzoic acid derivatives) with chloroacetyl chloride under reflux, leading to thiazolidinone ring formation via HCl elimination . Critical conditions include solvent choice (polar aprotic for nucleophilic attack), stoichiometric control, and acid catalysis (e.g., conc. H₂SO₄ for esterification intermediates) . Multi-step routes may involve coupling chlorinated pyridine intermediates with benzamide precursors under basic conditions .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm ).
  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/imidazolidinone vibrations .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 343 [M+H]⁺ ).
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond at 1.22 Å ).

Q. How are synthesis-related impurities detected and quantified?

Common impurities include unreacted thiourea intermediates or over-alkylated byproducts. HPLC with UV detection (λ = 254 nm) or GC-MS quantifies impurities using reference standards (e.g., 4-chloro-N-(4-methoxyphenyl)benzamide ). Method validation requires calibration curves (R² > 0.99) and spike-recovery tests (95–105% recovery) .

Q. What role does cyclization play in forming the thiazolidinone core?

Cyclization occurs via nucleophilic attack of the thiourea’s thiol or imino group on chloroacetyl chloride, forming the 1,3-thiazolidin-4-one ring. Reaction efficiency depends on solvent polarity (e.g., DMF accelerates ring closure) and temperature (reflux at 80–100°C) .

Q. Which software tools are used for crystallographic refinement of this compound?

  • SHELXL : Refines anisotropic displacement parameters and handles twinning via BASF commands .
  • WinGX : Integrates ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate bioactivity?

  • Substituent variation : Modify halogen positions (e.g., 4-Cl vs. 2-F on benzamide ) and assess antimicrobial IC₅₀ values.
  • QSAR modeling : Use steric (molar refractivity) and electronic (Hammett σ) descriptors to correlate structure with enzyme inhibition (e.g., acps-pptase ).

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into acps-pptase active sites (PDB: 1XYZ), scoring interactions via binding energy (ΔG < -8 kcal/mol ).
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns (RMSD < 2 Å) .

Q. What kinetic models describe hydrolytic stability in physiological conditions?

Pseudo-first-order kinetics (pH 7.4, 37°C) with rate constants (k = 1.2 × 10⁻³ s⁻¹) derived from HPLC degradation profiles. Hydrolysis is pH-dependent, with hydroxide ion catalysis dominating above pH 9 .

Q. How are mechanistic pathways probed during unexpected byproduct formation?

  • Isolation of intermediates : TLC monitoring (Rf = 0.3 in ethyl acetate/hexane) and LC-MS/MS fragmentation (m/z 255 → 210 ).
  • Isotopic labeling : ¹³C-labeled chloroacetyl chloride tracks carbon migration during cyclization .

Q. How are crystallographic data contradictions (e.g., disorder) resolved?

  • Twin refinement : Use SHELXL’s HKLF5 format with BASF ≈ 0.3 for twinned crystals .
  • Disorder modeling : Split atoms over two sites (occupancy 60:40) and constrain via SIMU/SADI commands (ΔU < 0.02 Ų ).

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